molecular formula C20H13FN2O2S B2663481 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 361166-25-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2663481
CAS No.: 361166-25-8
M. Wt: 364.39
InChI Key: DDELNUCSMKIXTD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the fluorine atom and the phenoxybenzamide moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxybenzamide moiety differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDELNUCSMKIXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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